Enantioselective Resolution: Chiral Discrimination Superior to Mandelic Acid
2-Hydroxy-2-methyl-3-phenylpropanoic acid exhibits markedly higher enantioselectivity in diastereomeric salt formation with cinchona alkaloids compared to mandelic acid. In a direct head-to-head study, the (S)-enantiomer of 2-hydroxy-2-methyl-3-phenylpropanoic acid achieved an enantiomeric excess (ee) of 92% after a single crystallization with quinine, whereas mandelic acid under identical conditions yielded only 64% ee [1].
| Evidence Dimension | Enantiomeric excess after single crystallization |
|---|---|
| Target Compound Data | 92% ee (with quinine) |
| Comparator Or Baseline | Mandelic acid: 64% ee |
| Quantified Difference | 28% absolute improvement in enantiopurity |
| Conditions | Diastereomeric salt resolution with quinine in ethanol/water at 25°C |
Why This Matters
This differential directly impacts procurement for asymmetric synthesis or chiral chromatography, as higher resolution efficiency translates to reduced solvent usage and fewer recrystallization cycles.
- [1] K. Kinbara, Y. Hashimoto, M. Sukegawa, H. Nohira, and K. Saigo. (1996). "Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates." Journal of the American Chemical Society, 118(14), 3441-3451. View Source
